molecular formula C13H18N2 B2824095 1,2-dipropyl-1H-1,3-benzodiazole CAS No. 476324-79-5

1,2-dipropyl-1H-1,3-benzodiazole

Cat. No.: B2824095
CAS No.: 476324-79-5
M. Wt: 202.301
InChI Key: RFQGGISTRHNFKH-UHFFFAOYSA-N
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Description

1,2-dipropyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with propyl groups attached to the first and second positions of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-dipropyl-1H-1,3-benzodiazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with propyl aldehyde under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring .

Another method involves the use of microwave irradiation to accelerate the reaction between N-phenyl-o-phenylenediamine and propyl aldehyde. This method is advantageous due to its efficiency and environmentally friendly nature, as it often requires less solvent and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-dipropyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, nitrating agents; reactions often require catalysts and controlled temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as dihydro derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1,2-dipropyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dipropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is known to bind to the minor groove of DNA, recognizing specific base sequences and interfering with DNA replication and transcription processes . This binding can lead to the inhibition of various enzymes and proteins involved in cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

1,2-dipropyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

    1,2-Dimethylbenzimidazole: Similar structure but with methyl groups instead of propyl groups. It exhibits different biological activities and chemical reactivity.

    1,2-Diethylbenzimidazole: Contains ethyl groups, leading to variations in its pharmacological properties and applications.

    1,2-Diphenylbenzimidazole: Substituted with phenyl groups, resulting in distinct chemical and biological characteristics.

Biological Activity

1,2-Dipropyl-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzimidazole family, recognized for its diverse biological and pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring fused to an imidazole ring with propyl groups at the 1 and 2 positions. This configuration contributes to its unique biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve the inhibition of bacterial DNA replication by binding to the minor groove of DNA, disrupting transcription processes.

2. Antiviral Properties
Preliminary investigations suggest that this compound may exhibit antiviral effects. Its interaction with viral proteins could inhibit viral replication, although specific mechanisms remain under investigation.

3. Anticancer Effects
The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. Its ability to interfere with DNA processes makes it a candidate for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins involved in cellular processes:

  • DNA Binding: The compound binds preferentially to the minor groove of DNA, affecting replication and transcription.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation .

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. Results indicated significant inhibition against Escherichia coli and Bacillus subtilis, highlighting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines demonstrated that this compound effectively inhibited cell growth at micromolar concentrations. The compound's mechanism was linked to apoptosis induction via mitochondrial pathways.

Comparative Analysis

To understand the relative efficacy of this compound compared to similar compounds, a table summarizing key findings is presented below:

CompoundBiological ActivityMechanism of Action
This compound Antimicrobial, Antiviral, AnticancerDNA binding and enzyme inhibition
1,2-Dimethylbenzimidazole Moderate antimicrobialSimilar DNA binding but less effective
Benzimidazole Derivative X High anticancer activityInduces apoptosis through different pathways

Properties

IUPAC Name

1,2-dipropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-7-13-14-11-8-5-6-9-12(11)15(13)10-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQGGISTRHNFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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